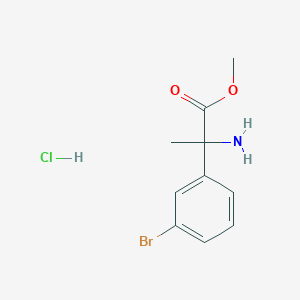

Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride

Description

Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride is a halogenated aromatic compound featuring a propanoate ester backbone with an amino group and a 3-bromophenyl substituent at the α-carbon. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

methyl 2-amino-2-(3-bromophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c1-10(12,9(13)14-2)7-4-3-5-8(11)6-7;/h3-6H,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDRRDNWZIJGBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride typically involves the reaction of 3-bromobenzaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amine derivatives.

Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical reactions, including:

- Oxidation : Can form oxo derivatives using agents like potassium permanganate.

- Reduction : Can be reduced to alcohol derivatives using lithium aluminum hydride.

- Substitution Reactions : Can undergo nucleophilic substitutions with reagents such as sodium methoxide.

Biology

Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride is studied for its potential biological activities:

- Enzyme Inhibition : Research indicates it can inhibit monoamine uptake, affecting neurotransmitter levels (dopamine, norepinephrine, serotonin) in vitro. This suggests its potential role in treating mood disorders .

- Receptor Binding : The compound shows antagonistic properties against nicotinic acetylcholine receptors (nAChRs), particularly α4β2-nAChR subtypes. This interaction is crucial for exploring therapeutic applications in neurological disorders.

Medicine

Ongoing research is investigating the therapeutic potential of this compound for various diseases:

- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for conditions such as depression and anxiety.

- Anti-cancer Research : Preliminary studies suggest it may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanisms and efficacy as an anti-cancer agent .

Industry

In industrial applications, this compound is utilized in:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogenated Aromatic Substituents

2.1.1 Methyl (2R)-2-amino-2-(4-bromophenyl)acetate hydrochloride

- Structure: Differs in the position of the bromine (para vs. meta) and the ester chain length (acetate vs. propanoate).

- The shorter acetate chain lowers molecular weight (MW: ~285.51 vs. estimated ~310 for the propanoate) .

2.1.2 (S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride

- Structure : Replaces the 3-bromophenyl group with a 5-chloropyridinyl moiety.

- Impact : The pyridine ring introduces nitrogen-based polarity, increasing solubility in polar solvents. The chlorine atom’s electronegativity may alter electronic interactions compared to bromine. Similarity score: 0.54, indicating moderate structural overlap .

2.1.3 Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride

- Structure : Features a difluorophenyl group and an acetate ester.

- Impact: Fluorine atoms enhance metabolic stability and membrane permeability due to their electronegativity and small size. The acetate ester reduces steric bulk compared to propanoate derivatives .

Analogues with Varied Ester Groups or Backbones

2.2.1 Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride

- Structure: Includes a methyl group at the α-carbon and a phenyl (non-halogenated) substituent.

- Impact: The absence of bromine reduces molecular weight and lipophilicity.

2.2.2 Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride

- Structure : Ethyl ester with a 3-chloropyridinyl group.

- Impact : The ethyl ester may prolong metabolic half-life compared to methyl esters. The chloropyridine substituent offers distinct electronic effects for catalysis or binding .

Compounds with Ether or Heterocyclic Linkages

2.3.1 Methyl 3-amino-2-(4-bromophenoxy)propanoate hydrochloride

- Structure : Bromophenyl group linked via an ether oxygen.

- MW: 310.57 .

2.3.2 Methyl 2-amino-2-(thiophen-2-yl)propanoate hydrochloride

- Structure : Thiophene replaces the bromophenyl ring.

- Impact : The sulfur atom in thiophene enhances electron-richness, affecting redox properties and ligand-receptor interactions. This substitution is relevant in materials science and drug design .

Biological Activity

Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride, a chiral compound with the molecular formula C10H12BrClN2O2 and a molecular weight of approximately 294.57 g/mol, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated phenyl group at the 3-position, which is significant for its biological interactions. The presence of the amino group allows for hydrogen bonding with biological molecules, while the bromine atom can participate in halogen bonding, enhancing its interaction with various biological targets .

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms due to its structural features.

- Receptor Binding : It can bind to various receptors, modulating their activity and influencing biological pathways .

These interactions are crucial for understanding the compound's therapeutic potential and guiding further research.

Biological Activity

Research into the biological activity of this compound has indicated several promising areas:

- Anticonvulsant Activity : Similar compounds have been studied for their anticonvulsant properties. While specific data on this compound is limited, its structural analogs have shown effectiveness in models of induced convulsions .

- Anticancer Potential : The compound is being investigated for its potential anticancer effects. Its ability to interact with cellular pathways may contribute to apoptosis induction in cancer cells, although detailed studies are still required .

- Enzyme Interaction Studies : Preliminary studies suggest that this compound may play a role in enzyme mechanism studies, particularly in protein-ligand interactions .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In recent studies, structural analogs similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds with similar brominated phenyl groups have shown enhanced binding affinity to tumor markers, leading to increased apoptosis rates in vitro. These findings suggest that further exploration of this compound could yield valuable insights into its anticancer potential .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification of the corresponding amino acid followed by bromophenyl introduction. For chiral derivatives, enantioselective methods like asymmetric hydrogenation or enzymatic resolution are employed. Key steps include:

- Bromophenyl group incorporation : Suzuki-Miyaura coupling using Pd catalysts for aryl halide intermediates .

- Esterification : Reaction with methanol under acidic conditions (e.g., HCl gas) to form the methyl ester .

Optimization strategies: - Use anhydrous solvents (e.g., THF) to minimize hydrolysis.

- Control reaction temperatures (0–5°C) to preserve stereochemical integrity, critical for avoiding racemization .

Purity (>95%) is achieved via recrystallization in ethanol/water mixtures, as validated for structurally similar hydrochloride salts .

Q. What analytical techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the bromophenyl aromatic protons (δ 7.2–7.8 ppm) and ester methyl groups (δ 3.6–3.8 ppm).

- HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients; monitor for [M+H]⁺ ions (~328 m/z) .

- Elemental Analysis : Verify Cl⁻ content (~10.8%) to confirm hydrochloride stoichiometry.

Troubleshooting : - Unexpected MS adducts: Adjust ionization parameters (e.g., ESI voltage) or use deuterated internal standards.

- NMR splitting artifacts: Re-dissolve in deuterated DMSO to assess hygroscopicity effects .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer :

- Storage Conditions : Desiccated at –20°C under inert gas (N₂/Ar) to prevent hydrolysis and oxidation. Hydrochloride salts are hygroscopic; use sealed amber vials with silica gel packs .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks. Degradation products (e.g., free acid) indicate moisture ingress .

Advanced Research Questions

Q. How does this compound function as a chiral intermediate in pharmaceutical synthesis?

- Methodological Answer :

- Role in APIs : Serves as a precursor for Lifitegrast, where the ester group is hydrolyzed to a carboxylic acid for amide bond formation .

- Reactivity Considerations :

- Amino Protection : Use Boc or Fmoc groups during coupling to prevent unwanted nucleophilic reactions.

- Stereochemical Control : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>99%) post-synthesis .

Q. What strategies mitigate matrix interference when quantifying trace levels in biological samples?

- Methodological Answer :

- Sample Preparation :

- Solid-Phase Extraction (SPE) : HLB cartridges (60 mg, 3 cc) preconditioned with methanol/water; elute with 2% NH₄OH in methanol .

- Internal Standards : Deuterated analogs (e.g., [D₃]-labeled) correct for ion suppression in LC-MS/MS.

- Validation : Spike-recovery tests in plasma/urine (85–115% recovery) and LOQ determination (≤1 ng/mL) .

Q. How can enantiomeric purity be maintained during large-scale synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.